molecular formula C11H16 B1583431 Tricyclo[6.2.1.02,7]undeca-4-ene CAS No. 91465-71-3

Tricyclo[6.2.1.02,7]undeca-4-ene

Cat. No.: B1583431
CAS No.: 91465-71-3
M. Wt: 148.24 g/mol
InChI Key: YPOHZFOZYNRWKX-UHFFFAOYSA-N
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Description

Tricyclo[62102,7]undeca-4-ene is a polycyclic hydrocarbon with a unique structure that includes three interconnected ringsIts molecular formula is C11H16, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[6.2.1.02,7]undeca-4-ene typically involves a Diels-Alder reaction. One common method starts with 1,4-benzoquinone and cyclopentadiene. The reaction is carried out in dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting Diels-Alder adduct is then subjected to further reactions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process is designed to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Tricyclo[6.2.1.02,7]undeca-4-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tricyclo[6.2.1.02,7]undeca-4-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tricyclo[6.2.1.02,7]undeca-4-ene in polymerization involves the formation of high molecular weight copolymers through coordination polymerization. The compound acts as a monomer that undergoes insertion into the growing polymer chain, facilitated by catalysts such as half-titanocenes and metallocenes.

Comparison with Similar Compounds

Uniqueness: Tricyclo[6.2.1.02,7]undeca-4-ene is unique due to its three-ring structure, which imparts distinct thermal and mechanical properties to the polymers it forms. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undec-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-2,8-11H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOHZFOZYNRWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338371
Record name 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91465-71-3
Record name 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of Tricyclo[6.2.1.0(2,7)]undeca-4-ene influence the properties of copolymers it forms with ethylene?

A: The research by [] indicates that incorporating Tricyclo[6.2.1.0(2,7)]undeca-4-ene into ethylene copolymers leads to an increase in the glass transition temperature (Tg) compared to copolymers formed with simpler cyclic olefins like cyclooctene or cycloheptene. This effect is attributed to the rigid, multicyclic structure of Tricyclo[6.2.1.0(2,7)]undeca-4-ene, which restricts chain mobility within the polymer matrix and contributes to a higher Tg.

Q2: Which catalysts are effective for copolymerizing ethylene with Tricyclo[6.2.1.0(2,7)]undeca-4-ene?

A: The study highlights the effectiveness of half-titanocene catalysts, particularly CpTiCl2(NCtBu2), for successfully copolymerizing ethylene with Tricyclo[6.2.1.0(2,7)]undeca-4-ene []. This catalyst system enables the production of high molecular weight copolymers, indicating efficient chain propagation during polymerization.

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